molecular formula C14H13BO4 B151643 (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-43-0

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B151643
M. Wt: 256.06 g/mol
InChI Key: OBHWJBMJYPCGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the specific compound (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. Boronic acids are a class of chemical compounds known for their ability to form reversible covalent bonds with diols, which makes them particularly useful in diol and carbohydrate recognition . They are also integral in the synthesis of biphenyls through the Suzuki reaction, a palladium(0) catalyzed cross-coupling reaction with aryl halides .

Synthesis Analysis

The synthesis of related boronic acids often involves multiple steps, including reactions such as Friedel-Crafts acylation, as seen in the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid . Additionally, the synthesis of complex boronic acid derivatives, such as the stereoisomers of 1-azabicyclo[2.2.2]oct-3-yl-α-hydroxy-α-(4-phenylboronic acid)-α-phenylacetate, can involve the use of preparative HPLC to achieve high optical purity . These methods could potentially be adapted for the synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can form reversible covalent complexes with diols, which is a key feature for their biological activity and synthetic applications .

Chemical Reactions Analysis

Boronic acids are known for their participation in the Suzuki reaction, which is used to synthesize biphenyls and other biaryl compounds. This reaction is facilitated by the boronic acid's ability to transmetalate with a palladium catalyst, forming new carbon-carbon bonds with aryl halides . Additionally, boronic acids can recognize and bind to diols, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid's affinity for catechol dyes and fructose .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as nitro or methoxycarbonyl, can enhance the boronic acid's ability to bind to diols by increasing the electrophilicity of the boron center . The solubility, stability, and reactivity of boronic acids can vary significantly depending on their molecular structure, which in turn affects their applications in organic synthesis and potential use in pharmaceuticals .

Scientific Research Applications

Boronic acids are versatile compounds used in a wide range of scientific fields. They are particularly known for their use in the Suzuki-Miyaura cross-coupling reaction , a powerful tool in synthetic chemistry for creating carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .

In addition, boronic acids have been used in the development of sensors for the detection of various analytes. For example, they can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for sugars, which are important in the diagnosis and monitoring of diseases like diabetes .

  • Suzuki-Miyaura Cross-Coupling Reaction

    • Boronic acids are used in the Suzuki-Miyaura cross-coupling reaction, a powerful tool in synthetic chemistry for creating carbon-carbon bonds .
    • This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .
  • Sensor Development

    • Boronic acids have been used in the development of sensors for the detection of various analytes .
    • They can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for sugars, which are important in the diagnosis and monitoring of diseases like diabetes .
  • Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

    • This is a specific application of “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” where it is used as a reagent .
    • This reaction sequence is used in the synthesis of complex organic compounds .
  • Copper-mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides

    • This is another specific application of “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” where it is used as a reagent .
    • This reaction is used in the synthesis of fluoroalkylated aryl compounds .
  • One-pot Ipso-nitration of Arylboronic Acids

    • This is a specific application of “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” where it is used as a reagent .
    • This reaction is used in the synthesis of nitroaryl compounds .
  • Copper-catalyzed Nitration

    • This is another specific application of “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” where it is used as a reagent .
    • This reaction is used in the synthesis of nitroaryl compounds .
  • Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

    • This is a specific application where “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used as a reagent .
    • This reaction sequence is used in the synthesis of complex organic compounds .
  • Copper-mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides

    • This is another specific application where “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used as a reagent .
    • This reaction is used in the synthesis of fluoroalkylated aryl compounds .
  • One-pot Ipso-nitration of Arylboronic Acids

    • This is a specific application where “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used as a reagent .
    • This reaction is used in the synthesis of nitroaryl compounds .
  • Copper-catalyzed Nitration

    • This is another specific application where “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used as a reagent .
    • This reaction is used in the synthesis of nitroaryl compounds .
  • Cyclocondensation followed by Palladium-Phosphine-Catalyzed Suzuki-Miyaura Coupling

    • This is a specific application where “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used as a reagent .
    • This reaction is used in the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
  • Preparation of Chromenones and Their Bradykinin B1 Antagonistic Activity

    • This is another specific application where “(4’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used as a reagent .
    • This reaction is used in the synthesis of chromenones and their bradykinin B1 antagonistic activity .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

[4-(4-methoxycarbonylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHWJBMJYPCGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585709
Record name [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

501944-43-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501944-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.